molecular formula C8H8BrFO B2709091 1-(3-Bromo-4-fluorophenyl)ethanol CAS No. 900175-01-1

1-(3-Bromo-4-fluorophenyl)ethanol

Cat. No. B2709091
M. Wt: 219.053
InChI Key: TWIOVUXOLMANJU-UHFFFAOYSA-N
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Description

“1-(3-Bromo-4-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8BrFO . It has a molecular weight of 219.05 . The compound is a light yellow liquid .


Synthesis Analysis

The synthesis of similar compounds typically involves the use of ammonium bromide and Oxone . The crude product is then purified by chromatography over silica gel.


Molecular Structure Analysis

The InChI code for “1-(3-Bromo-4-fluorophenyl)ethanol” is 1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 . This indicates the presence of a bromine atom and a fluorine atom on the phenyl ring, and an ethanol group attached to the ring .


Chemical Reactions Analysis

Simple aromatic halogenated organic compounds, such as “1-(3-Bromo-4-fluorophenyl)ethanol”, are generally unreactive . They may be incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .


Physical And Chemical Properties Analysis

“1-(3-Bromo-4-fluorophenyl)ethanol” is a light yellow liquid . It is stored at temperatures between 0-5°C .

Scientific Research Applications

Electrochemical Conversion

1-(3-Bromo-4-fluorophenyl)ethanol can be produced through electrochemical methods. For instance, 4-haloacetophenones, including 4-fluoroacetophenone, can be converted into corresponding 1-(4-halophenyl)ethanols using an electrochemical method. This process involves a catalytic amount of Sb(III) and achieves high yields (Ikeda, 1990) Ikeda, Y. (1990). A Convenient Electrochemical Method for Conversion of 4-Haloacetophenone to 1-(4-Halophenyl)ethanol. Chemistry Letters.

Synthesis of Enantiomerically Pure Alcohols

1-(3-Bromo-4-fluorophenyl)ethanol is relevant in synthesizing enantiomerically pure alcohols, crucial for drug development. For example, (S)-(-)-1-(4-Fluorophenyl)ethanol, used in HIV infection antagonists and Alzheimer's disease treatments, is synthesized using enantioselective reduction methods, like bioreduction with Daucus carota cells (2022) (2022). ENANTIOSELECTIVE SYNTHESIS OF (S)-(-)-1-(4-FLUOROPHENYL)ETHANOL. ChemChemTech.

Microbial Reduction for Chiral Intermediates

Chiral intermediates, such as (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, are produced via enantioselective microbial reduction. This method is highly efficient and yields products with significant enantiomeric excess, essential for pharmaceutical applications (Patel et al., 2004) Patel, R. N., et al. (2004). Enantioselective microbial reduction of substituted acetophenones. Tetrahedron-asymmetry.

X-Ray Crystal Structures

1-(3-Bromo-4-fluorophenyl)ethanol derivatives are used in X-ray crystallography to study molecular structures. The crystal structures of these compounds provide insights into the formation of intermolecular hydrogen bonds, which are important in the design of new materials and drugs (Percino et al., 2008) Percino, M., et al. (2008). X-Ray Crystal Structures of a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Intermediate. The Open Crystallography Journal.

Radiopharmaceutical Intermediates

Compounds like 1-(3-Bromo-4-fluorophenyl)ethanol are crucial in synthesizing radiopharmaceutical intermediates. These intermediates are used in imaging and therapeutic applications, particularly in nuclear medicine (Banks & Hwang, 1994) Banks, W., & Hwang, D. (1994). NCA F-18 fluoroarylketones: Useful bifunctional radiopharmaceutical intermediates. Applied Radiation and Isotopes.

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment as required .

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIOVUXOLMANJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-fluorophenyl)ethanol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1-(3-bromo-4-fluorophenyl)ethanone (15.0 g, 69 mmol) in tetrahydrofuran (200 mL) was treated with sodium borohydride (5.3 g, 138 mmol) at 0° C. After the addition, the ice bath was removed, and the mixture was stirred at room temperature for 30 minutes and at reflux overnight. After cooling, 1N HCl (10 mL) was slowly added and the reaction mixture was concentrated. The residue was partitioned between ethyl acetate and brine. The organic phase was washed with water, and concentrated. The residue was purified by flash chromatography (30% ethyl acetate in hexane) to provide the title compound. MS (DCI/NH3) m/z 220 (M+H)+.
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5.3 g
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Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-4-fluoroacetophenone (10 g, 46 mmol) in THF (100 mL) and methanol (1.0 mL) was added sodium borohydride (2.1 g, 55.5 mmol). The mixture was heated up to 70° C. for 1 h, then cooled down to rt. The reaction was quenched by 100 ml of 1N HCl solution and extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The crude product was purified by column chromatography to give 9.8 g of 84A (97% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.48 (d, J=6.15 Hz, 3H) 7.24-7.33 (m, 1H) 7.59 (dd, J=6.59, 2.20 Hz, 1H).
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10 g
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Yield
97%

Citations

For This Compound
2
Citations
K Bogár, JE Bäckvall - Tetrahedron letters, 2007 - Elsevier
Dynamic kinetic resolution (DKR) of various fluorinated aryl alcohols by a combination of lipase-catalyzed enzymatic resolution with in situ ruthenium-catalyzed alcohol racemization is …
Number of citations: 24 www.sciencedirect.com
N Luo, Y Zhong, JT Liu, L Ouyang, R Luo - Synthesis, 2020 - thieme-connect.com
A practical and efficient method for the synthesis of alcohols in one pot from readily available alkynes via a tandem process by formic acid promoted hydration and metal-ligand …
Number of citations: 10 www.thieme-connect.com

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